1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12-5-9-14(10-6-12)11-13(17)15-7-3-1-2-4-8-15/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUAPKNSSUNURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, with a molecular formula of and a molecular weight of 240.34 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure features both azepane and piperidine rings, which may confer distinct biological activities. This article will explore its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | 1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
| CAS Number | 1208726-57-1 |
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors, particularly those involved in the modulation of the central nervous system (CNS). The hydroxypiperidine moiety may enhance interactions with GABA receptors, potentially influencing anxiolytic and sedative effects.
Therapeutic Applications
Research has suggested several potential therapeutic applications for this compound:
- Neuropharmacology : Due to its structural similarity to known CNS-active compounds, it may exhibit anxiolytic or antidepressant properties.
- Cancer Treatment : Preliminary studies indicate that compounds with similar structures may inhibit certain cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis .
Study on Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of similar azepane derivatives on GABA receptor activity. The findings suggested that modifications in the piperidine ring could significantly enhance binding affinity and efficacy at GABA_A receptors, indicating a potential for developing new anxiolytic agents .
Cancer Cell Line Inhibition
Another study focused on the antiproliferative effects of azepane-containing compounds on various cancer cell lines. Results demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways. Specifically, this compound showed promising results against breast cancer cell lines, suggesting its role as a potential lead compound for further development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(Piperidin-1-yl)-2-(3-hydroxypiperidin-1-yl)ethanone | Moderate GABA_A receptor activity | Less potent than azepane derivatives |
| 1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethanone | Potential anxiolytic properties | Similar structure; differing effects |
Scientific Research Applications
Research indicates that compounds similar to 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one often interact with neurotransmitter receptors, particularly those involved in the modulation of the central nervous system (CNS). The hydroxypiperidine moiety is believed to enhance interactions with GABA receptors, potentially influencing anxiolytic and sedative effects. This interaction makes it a candidate for further exploration in pharmacological studies aimed at treating anxiety disorders and related conditions.
Potential Therapeutic Applications
The therapeutic potential of this compound can be categorized as follows:
- Anxiolytic and Sedative Effects : Due to its interaction with GABA receptors, it may serve as a basis for developing new anxiolytic medications.
- Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, making them candidates for neurodegenerative disease research.
- Pain Management : The modulation of neurotransmitter systems could also position this compound as a potential analgesic agent.
Case Study 1: CNS Modulation
A study explored the effects of related compounds on GABA receptor activity. Results indicated that modifications in the piperidine structure significantly influenced binding affinity and efficacy at GABA_A receptors. This suggests that this compound could be synthesized to enhance these properties.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, compounds structurally similar to this compound demonstrated reduced neuronal cell death in response to oxidative stress. This highlights the potential for further investigation into its neuroprotective capabilities.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
Triazole-Based Derivatives
A series of 1-(Azepan-1-yl)ethanone derivatives with 1,2,3-triazole substituents (e.g., 2dag, 2dah, 2dai) were synthesized via click chemistry. These compounds vary in aryl substituents (e.g., methoxyphenyl, tolyl), influencing their physical and spectral properties:
- 2dag : Yield 92%, m/z 398.1 (LC-MS), δ 7.85 (1H, s, triazole-H) in ¹H-NMR .
- 2dan : Incorporates a 2,4-difluorophenyl group, yield 98%, m/z 414.1 .
Adamantyl Ethanone Pyridyl Derivatives
Adamantyl-based compounds (e.g., 17–27 in ) replace the azepane ring with a bulky adamantyl group and incorporate pyridyl sulfinyl/sulfonyl groups. For example:
- Compound 17 : 1-(Adamantan-1-yl)-2-(6-methylpyridine-2-sulfinyl)ethan-1-one, characterized by ¹H-NMR (δ 8.45, pyridine-H) and LC/MS (m/z 388.1) .
- Compound 26 : 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one, synthesized via Method E, yield 85% .
Key Difference : The adamantyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the azepane-hydroxypiperidine scaffold.
Analogues with Modified Hydroxypiperidine Moieties
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS: 1156927-06-8)
This compound retains the 4-hydroxypiperidine group but replaces azepane with a 2-chlorophenyl substituent. Key properties include:
- Molecular formula: C₁₃H₁₆ClNO₂, molecular weight 253.72 g/mol.
- ¹H-NMR: δ 7.45 (2H, d, J=8.4 Hz, Ar-H), δ 4.10 (1H, brs, -OH) .
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone (CAS: MFCD03761987)
This analogue substitutes 4-hydroxypiperidine with piperidine and incorporates a pyrrole ring. Its molecular formula is C₁₉H₂₃ClN₂O₂ , with a molecular weight of 346.85 g/mol .
Analogues with Sulfur-Containing Substituents
Sulfonyl/Sulfinyl Derivatives
Compounds like 1f () feature dimethyl(oxo)-λ⁶-sulfanylidene groups attached to aryl rings:
- 1f : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, m.p. 137.3–138.5°C, δ 3.75 (2H, s, CH₂Cl) in ¹H-NMR .
Key Difference : The sulfonyl group increases polarity and metabolic stability compared to the hydroxypiperidine moiety.
Analytical Data Comparison
Preparation Methods
Preparation of 1-(Azepan-1-yl)-2-chloroethan-1-one
This intermediate is synthesized by acylation of azepane with 2-chloroacetyl chloride under mild conditions.
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azepane (3.0 mmol), Et3N (1.5 equiv), DCM solvent | Base-mediated acylation with 2-chloroacetyl chloride (1.5 equiv) at room temperature | - | Reaction monitored by TLC |
| 2 | Quench with saturated NaHCO3 aqueous solution | Extraction with DCM, washing with water and brine | - | Organic layer dried over Na2SO4 |
| 3 | Concentration and purification by chromatography | Pure 1-(azepan-1-yl)-2-chloroethan-1-one obtained | - | Confirmed by NMR and HRMS |
- Characterization data: $$^{13}C$$ NMR (CDCl3) δ 158.2, 129.6, 121.3, 114.7, 72.8, 54.3, 21.8; HRMS m/z calcd for C9H15ClON [M+NH4]+: 188.0837 found 188.0835.
Preparation of 4-Hydroxypiperidin-1-yl Derivatives
4-Hydroxypiperidine is functionalized to facilitate coupling, often via benzoylation followed by chlorination.
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidin-4-ol (15 mmol), benzoyl chloride (1.1 equiv), Et3N (1.2 equiv), DCM, 0 ºC to RT | Formation of (4-hydroxypiperidin-1-yl)(phenyl)methanone | 77 | Reaction monitored by TLC |
| 2 | (4-hydroxypiperidin-1-yl)(phenyl)methanone, SOCl2 (1.5 equiv), pyridine, 0 ºC to 60 ºC, 6 h | Conversion to (4-chloropiperidin-1-yl)(phenyl)methanone | 45 | Purification by chromatography |
Coupling to Form 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
The final compound is formed by nucleophilic substitution of the chloroacetyl intermediate with 4-hydroxypiperidine or its derivatives.
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(Azepan-1-yl)-2-chloroethan-1-one, 4-hydroxypiperidine or derivative, suitable base, solvent (e.g., DMF or DCM) | Nucleophilic substitution at the chloro position | Variable | Reaction temperature and time optimized based on substrate |
- Purification typically involves extraction, washing, drying, and chromatographic techniques.
- Characterization by NMR and mass spectrometry confirms the structure.
Additional Relevant Synthetic Details
- The use of bases such as triethylamine in acylation steps prevents protonation of amines and facilitates reaction progression.
- Purification methods include flash chromatography using solvent gradients (hexane/ethyl acetate or dichloromethane/methanol) and recrystallization.
- Monitoring by thin-layer chromatography (TLC) is standard to assess reaction completion.
- Chlorination steps employ reagents like thionyl chloride (SOCl2) in pyridine, allowing conversion of hydroxyl groups to chlorides for further substitution.
Summary Table of Key Reagents and Conditions
Research Findings and Notes
- The acylation of azepane with 2-chloroacetyl chloride proceeds efficiently under mild conditions with triethylamine as base.
- Conversion of piperidin-4-ol to its benzoylated derivative and subsequent chlorination is a crucial step to activate the piperidine ring for substitution.
- The final coupling step requires careful control of reaction conditions to maximize yield and purity.
- Purification by automated chromatography systems (e.g., Isolera®) using appropriate solvent gradients ensures high purity.
- Spectroscopic data (NMR, HRMS) align with literature reports, confirming the successful synthesis of intermediates and final product.
Q & A
Basic: What are the recommended synthetic strategies for 1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
Synthesis of this compound likely involves multi-step reactions, including amide bond formation and heterocyclic ring functionalization. Key steps may include:
- Amide Coupling : Use coupling agents like HATU or DCC to link azepane and 4-hydroxypiperidine moieties.
- Reductive Amination : For introducing the hydroxypiperidine group, NaBH(OAc)₃ or other reducing agents under controlled pH (4–6) can stabilize intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or preparative HPLC (>95% purity) is critical for isolating the final product .
Basic: How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of azepane and piperidine rings. Hydroxyl protons (4-hydroxypiperidine) may appear as broad singlets (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities.
- HPLC/UPLC : Reverse-phase methods (C18 column, acetonitrile/water with 0.1% formic acid) for purity assessment .
- X-ray Crystallography : If crystalline, confirm stereochemistry and hydrogen-bonding patterns .
Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives/negatives .
- Orthogonal Assays : Pair cell-based assays (e.g., luciferase reporter) with biophysical methods (SPR, ITC) to confirm target binding .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out artifactual results due to rapid metabolism .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and guide mutagenesis studies .
Advanced: What methodologies are suitable for studying the metabolic stability and pharmacokinetic (PK) profile of this compound?
- In Vitro Models :
- Hepatic Microsomes : Incubate with human/rat microsomes (37°C, NADPH) to measure half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo PK Studies :
- Administer intravenously/orally in rodents; collect plasma at timed intervals. LC-MS/MS quantifies AUC, Cₘₐₓ, and bioavailability .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs via scintillation counting .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs, kinases)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (kₒₙ/kₒff) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during ligand-protein interaction .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .
- Functional Assays : For GPCR targets, measure cAMP accumulation or β-arrestin recruitment using BRET/FRET systems .
Basic: What are the key safety considerations for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing/purification .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C, desiccated to prevent hydrolysis of the hydroxypiperidine group .
Advanced: How can structural analogs of this compound be designed to enhance selectivity or potency?
- Bioisosteric Replacement : Substitute the hydroxypiperidine with a morpholine ring to improve solubility .
- SAR Studies : Systematically modify azepane ring size (e.g., 6-membered vs. 7-membered) and measure effects on target affinity .
- Prodrug Strategies : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in vivo .
Basic: What computational tools can predict the physicochemical properties of this compound?
- LogP/Dissociation Constant : Use MarvinSketch or ACD/Labs to estimate logP (predicted ~2.1) and pKa (hydroxyl group ~9.5) .
- Solubility : SwissADME or QikProp to predict aqueous solubility (e.g., ~0.1 mg/mL at pH 7.4) .
- ADMET Profiles : ADMETlab 2.0 for toxicity, BBB permeability, and CYP inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
